Methyl 3-(tetrahydro-2H-pyran-4-YL)pyrrolidine-3-carboxylate hcl

Description

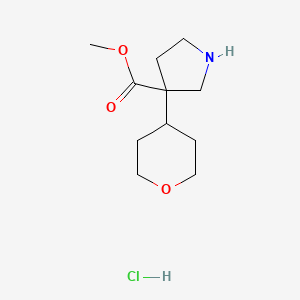

Methyl 3-(tetrahydro-2H-pyran-4-yl)pyrrolidine-3-carboxylate HCl is a heterocyclic compound combining a pyrrolidine ring (a 5-membered amine) and a tetrahydro-2H-pyran (a 6-membered oxygen-containing heterocycle).

Properties

IUPAC Name |

methyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3.ClH/c1-14-10(13)11(4-5-12-8-11)9-2-6-15-7-3-9;/h9,12H,2-8H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIONLFLMYJTAJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCNC1)C2CCOCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common synthetic routes include:

Reduction of pyrrolidine derivatives: This involves the reduction of pyrrolidine-3-carboxylate derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).

Formation of tetrahydropyran ring: The tetrahydropyran ring can be formed through cyclization reactions involving diols and acid catalysts.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(tetrahydro-2H-pyran-4-YL)pyrrolidine-3-carboxylate HCl can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, and acidic conditions.

Reduction: LiAlH4, NaBH4, and anhydrous ether.

Substitution: Alkyl halides, amines, and polar aprotic solvents.

Major Products Formed:

Oxidation: Carboxylic acids, ketones, or aldehydes.

Reduction: Alcohols or amines.

Substitution: Alkylated or aminated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Cannabinoid Receptor Agonists

Research has indicated that derivatives of methyl 3-(tetrahydro-2H-pyran-4-YL)pyrrolidine can act as cannabinoid receptor agonists. A notable study highlighted N-Methyl-3-(tetrahydro-2H-pyran-4-YL)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamides as a novel class of dual agonists for cannabinoid receptors, displaying low central nervous system penetration and minimal side effects, making them promising candidates for analgesic drug development .

2. Synthesis of Bioactive Compounds

The tetrahydro-2H-pyran moiety is recognized for its role in bioactive compounds due to its ability to enhance pharmacological properties. For instance, the successful synthesis of methyl 5-(tetrahydro-2H-pyran-4-YL)furan-2-carboxylate through palladium-catalyzed reactions demonstrates its utility in creating complex organic molecules with potential therapeutic applications .

Synthetic Methodologies

1. Regioselective Alkylation Reactions

The compound has been utilized in regioselective alkylation processes, particularly with furan derivatives. The development of a palladium-catalyzed method for the alkylation of furans using alkyl iodides showcases the versatility of methyl 3-(tetrahydro-2H-pyran-4-YL)pyrrolidine in organic synthesis. The reaction conditions were optimized to achieve higher yields, indicating its potential in synthetic chemistry applications .

| Reaction Type | Substrate Used | Yield (%) |

|---|---|---|

| Pd-catalyzed alkylation | Methyl 5-(tetrahydro-2H-pyran-4-YL)furan-2-carboxylate | 34 |

| Optimization with ligand increase | Methyl 5-(tetrahydro-2H-pyran-4-YL)furan-2-carboxylate | 36 |

Case Studies

Case Study 1: Cannabinoid Receptor Agonists Development

A study published in PubMed focused on the preparation of N-Methyl derivatives as cannabinoid receptor agonists. The findings suggested that these compounds could provide analgesic effects without significant central nervous system side effects, thus representing a potential advancement in pain management therapies .

Case Study 2: Synthesis via Palladium Catalysis

In another study, researchers successfully synthesized methyl 5-(tetrahydro-2H-pyran-4-YL)furan-2-carboxylate using a palladium-catalyzed method. This approach not only improved yield but also demonstrated the compound's applicability in synthesizing other complex molecules relevant to medicinal chemistry .

Mechanism of Action

The mechanism by which Methyl 3-(tetrahydro-2H-pyran-4-YL)pyrrolidine-3-carboxylate HCl exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors. The exact pathways involved would depend on the biological system being studied.

Comparison with Similar Compounds

Methyl Pyrrolidine-3-Carboxylate Hydrochloride

- Molecular Formula: C₆H₁₂ClNO₂

- Molecular Weight : 165.62 g/mol

- Key Features :

Methyl (2S,3S,4R,5R,6R)-3,4,5,6-Tetrahydroxytetrahydro-2H-Pyran-2-Carboxylate

- Molecular Formula : C₇H₁₂O₇ (inferred from synthesis)

- Key Features: Contains a fully oxygenated pyran ring (tetrahydroxy groups), increasing polarity compared to the target compound.

3-(4-Methoxybenzoyl)-7-Methyl-3,4-Dihydro-2H-Pyrano[4,3-b]Pyran-5-One

- Molecular Formula : C₁₆H₁₄O₄

- Molecular Weight : 270.28 g/mol

- Key Features: Fused pyrano-pyranone system with a methoxybenzoyl substituent, offering distinct electronic properties (IR: ν 1704 cm⁻¹ for ketone, 1678 cm⁻¹ for conjugated ester) . Higher aromaticity compared to the target compound, likely influencing solubility and reactivity.

(±)-trans-Methyl 1-Benzyl-4-(6-(3-((tert-Butyldimethylsilyloxy)Methyl)Pyrrolidin-1-Yl)-2-Fluoropyridin-3-Yl)Pyrrolidine-3-Carboxylate

- Molecular Formula : C₂₉H₄₂FN₃O₃Si

- Molecular Weight : 527.75 g/mol

- Key Features: Incorporates fluoropyridine and tert-butyldimethylsilyl (TBS) protecting groups, enhancing steric bulk and lipophilicity.

Methyl 3-(4-Chloropyridin-3-Yl)Acrylate

- Molecular Formula: C₉H₈ClNO₂

- Molecular Weight : 197.62 g/mol

- Simpler structure but lacks the fused heterocyclic systems present in the target compound .

Data Table: Structural and Physicochemical Comparison

Biological Activity

Methyl 3-(tetrahydro-2H-pyran-4-YL)pyrrolidine-3-carboxylate hydrochloride, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Methyl 3-(tetrahydro-2H-pyran-4-YL)pyrrolidine-3-carboxylate HCl is characterized by the following structural features:

- Chemical Formula : C₁₁H₁₅ClN₁O₃

- Molecular Weight : 239.7 g/mol

- CAS Number : 2143275-17-4

The compound exhibits several mechanisms that contribute to its biological activity:

- Cannabinoid Receptor Agonism : Research indicates that derivatives of this compound may act as dual agonists for cannabinoid receptors CB(1) and CB(2), which are implicated in various physiological processes including pain modulation and appetite regulation .

- Antitumor Activity : Preliminary studies suggest that related pyrrolidine derivatives demonstrate significant cytotoxic effects against cancer cell lines, indicating potential applications in oncology. The structure-activity relationship (SAR) studies highlight the importance of specific substituents on the pyrrolidine ring for enhancing antitumor efficacy .

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways may provide therapeutic benefits in conditions characterized by chronic inflammation. This is particularly relevant in the context of autoimmune diseases and chronic pain syndromes.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Studies

- Analgesic Properties : A study involving rodent models demonstrated that this compound exhibited analgesic effects comparable to traditional analgesics but with fewer central nervous system side effects. This positions it as a promising candidate for pain management therapies .

- Anticancer Efficacy : In vitro studies on breast cancer cell lines (MCF-7 and MDA-MB-231) indicated that compounds similar to this compound could induce apoptosis and inhibit cell proliferation, suggesting a potential role in cancer treatment protocols .

Q & A

Q. What are the common synthetic routes for Methyl 3-(tetrahydro-2H-pyran-4-yl)pyrrolidine-3-carboxylate HCl, and how are key intermediates characterized?

- Methodology : Synthesis typically involves multi-step organic reactions, such as:

Cyclization : Reacting tetrahydro-2H-pyran-4-amine with a pyrrolidine precursor (e.g., methyl acrylate derivatives) under reflux conditions in solvents like methanol or dichloromethane .

Esterification : Use of methyl chloroformate to introduce the carboxylate group .

HCl Salt Formation : Final purification via recrystallization in ethanol/HCl to yield the hydrochloride salt .

- Key Analytical Techniques :

Q. How is stereochemical integrity maintained during synthesis, and what analytical tools validate it?

- Methodology :

- Chiral Resolutions : Use of chiral auxiliaries (e.g., tert-butoxycarbonyl groups) or enantioselective catalysts to control (3R,4S) or (3S,4R) configurations .

- Validation : X-ray crystallography (for absolute configuration) and polarimetry (optical rotation) .

- Example : reports a 99% enantiomeric excess for (3S,4R)-configured analogs using chiral HPLC .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position on the pyrrolidine ring) influence biological activity?

- Methodology :

- Structure-Activity Relationship (SAR) : Compare analogs like Methyl 4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylate () with the target compound.

- Key Findings :

| Compound | Substituent Position | Bioactivity Trend |

|---|---|---|

| 3,5-Dimethoxy | Para positions | Enhanced receptor binding affinity |

| 2,5-Dimethoxy | Meta positions | Reduced solubility but increased metabolic stability |

- Experimental Design : Use in vitro assays (e.g., enzyme inhibition, cell viability) paired with molecular docking .

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved during structural elucidation?

- Methodology :

- Contradiction Analysis : Discrepancies in -NMR peaks (e.g., 2.8–3.2 ppm for pyrrolidine protons) may arise from salt formation or solvent effects.

- Resolution :

Variable Temperature NMR : Identify dynamic rotational barriers in the pyrrolidine ring .

Deuterium Exchange : Confirm labile protons (e.g., HCl-bound hydrogen) .

- Case Study : reports a 0.3 ppm shift in carbonyl carbons after HCl salt formation due to protonation effects .

Q. What strategies optimize reaction yields in large-scale synthesis while minimizing racemization?

- Methodology :

- Continuous Flow Chemistry : Reduces reaction time and improves stereochemical control (e.g., 80% yield at 100 g scale vs. 65% in batch) .

- Catalytic Systems : Use of Pd/C or Ru-based catalysts for asymmetric hydrogenation .

- Quality Control : Real-time monitoring via FTIR to detect intermediates and byproducts .

Data-Driven Research Challenges

Q. How do solvent polarity and pH affect the compound’s stability in biological assays?

- Methodology :

- Stability Studies : Incubate the compound in PBS (pH 7.4), DMSO, or cell culture media at 37°C for 24–72 hours.

- Analytical Tools : LC-MS to quantify degradation products (e.g., ester hydrolysis to carboxylic acid) .

- Key Data : reports >90% stability in DMSO but <60% in aqueous buffers after 48 hours .

Q. What are the limitations of current pharmacological models for studying this compound’s mechanism of action?

- Methodology :

- Limitations : Poor correlation between in vitro binding assays (e.g., IC₅₀ values) and in vivo efficacy due to pharmacokinetic variability .

- Solutions :

Metabolite Profiling : Identify active metabolites using hepatocyte incubation .

Advanced Models : Use 3D tumor spheroids or patient-derived xenografts (PDX) for better translational relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.